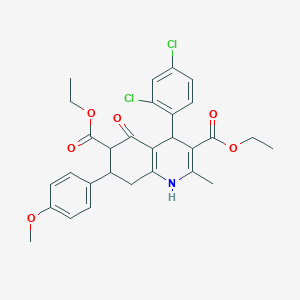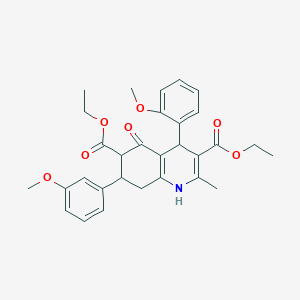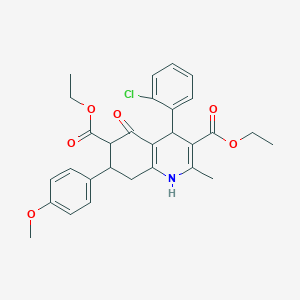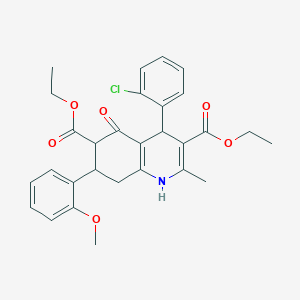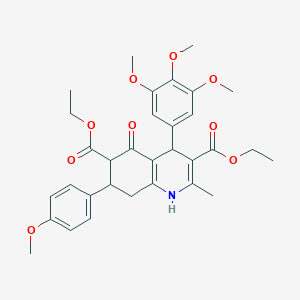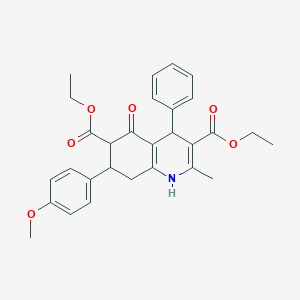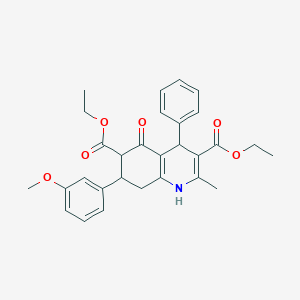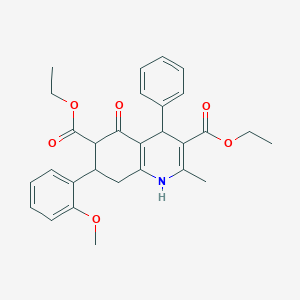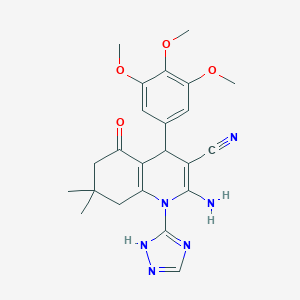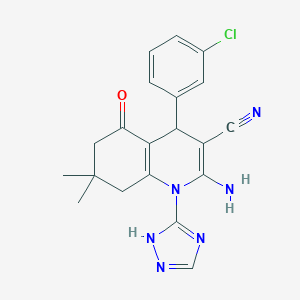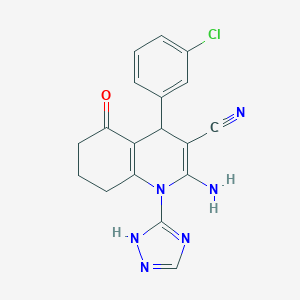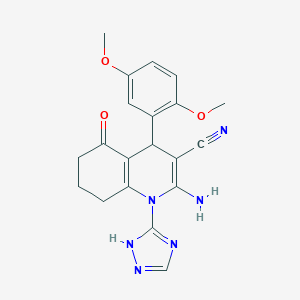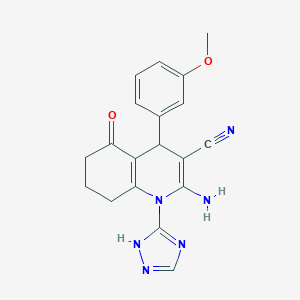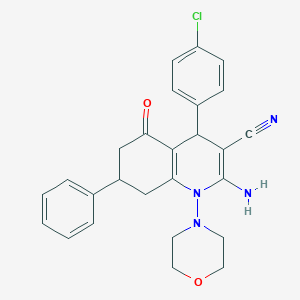
2-AMINO-4-(4-CHLOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-(4-CHLOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a quinoline core, a morpholine ring, and various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-CHLOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ketones, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining quality control.
化学反应分析
Types of Reactions
2-AMINO-4-(4-CHLOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various substituents onto the aromatic rings.
科学研究应用
2-AMINO-4-(4-CHLOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-AMINO-4-(4-CHLOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.
相似化合物的比较
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-1-(4-piperidinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
Compared to similar compounds, 2-AMINO-4-(4-CHLOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE exhibits unique properties due to the presence of the morpholine ring and specific substituents. These structural features contribute to its distinct chemical reactivity and biological activity.
属性
分子式 |
C26H25ClN4O2 |
|---|---|
分子量 |
461 g/mol |
IUPAC 名称 |
2-amino-4-(4-chlorophenyl)-1-morpholin-4-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H25ClN4O2/c27-20-8-6-18(7-9-20)24-21(16-28)26(29)31(30-10-12-33-13-11-30)22-14-19(15-23(32)25(22)24)17-4-2-1-3-5-17/h1-9,19,24H,10-15,29H2 |
InChI 键 |
GCNUNWPDEJBINY-UHFFFAOYSA-N |
SMILES |
C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Cl)C(=O)CC(C3)C5=CC=CC=C5 |
规范 SMILES |
C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Cl)C(=O)CC(C3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


